molecular formula C18H21N3O3 B5207979 N-[4-(dimethylamino)phenyl]-N'-(2-phenoxyethyl)ethanediamide

N-[4-(dimethylamino)phenyl]-N'-(2-phenoxyethyl)ethanediamide

Cat. No.: B5207979
M. Wt: 327.4 g/mol
InChI Key: SGUHZUVXDMJNKC-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-N’-(2-phenoxyethyl)ethanediamide is an organic compound that features a combination of aromatic and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-N’-(2-phenoxyethyl)ethanediamide typically involves the reaction of 4-(dimethylamino)benzoyl chloride with 2-phenoxyethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-[4-(dimethylamino)phenyl]-N’-(2-phenoxyethyl)ethanediamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems for purification and isolation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-N’-(2-phenoxyethyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-N’-(2-phenoxyethyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism by which N-[4-(dimethylamino)phenyl]-N’-(2-phenoxyethyl)ethanediamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The aromatic rings and amide groups facilitate these interactions through hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(methoxyphenyl)]-N’-(2-phenoxyethyl)ethanediamide
  • N-[4-(chlorophenyl)]-N’-(2-phenoxyethyl)ethanediamide
  • N-[4-(methylphenyl)]-N’-(2-phenoxyethyl)ethanediamide

Uniqueness

N-[4-(dimethylamino)phenyl]-N’-(2-phenoxyethyl)ethanediamide is unique due to the presence of the dimethylamino group, which enhances its electron-donating properties. This makes the compound more reactive in certain chemical reactions and potentially more effective in its applications compared to similar compounds.

Properties

IUPAC Name

N'-[4-(dimethylamino)phenyl]-N-(2-phenoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-21(2)15-10-8-14(9-11-15)20-18(23)17(22)19-12-13-24-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUHZUVXDMJNKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811362
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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